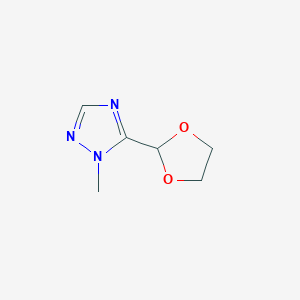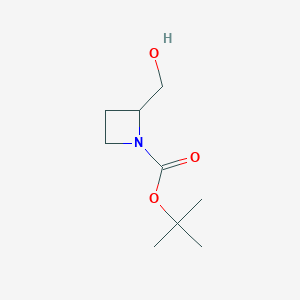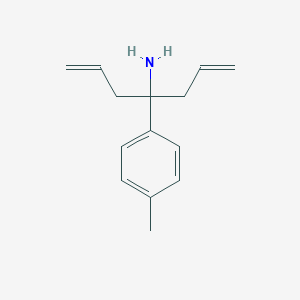
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as PADMA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of PADMA is not yet fully understood, but it is believed to involve DNA intercalation, which is the process by which a molecule inserts itself between the base pairs of DNA. This can result in the disruption of DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
PADMA has been found to exhibit a range of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of cell proliferation. In addition, PADMA has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.
実験室実験の利点と制限
One advantage of using PADMA in lab experiments is its ability to exhibit cytotoxic effects against cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of using PADMA is its potential toxicity, which can vary depending on the concentration used and the type of cell being studied.
将来の方向性
There are several future directions for the study of PADMA, including further investigation of its mechanism of action, its potential use in combination with other anticancer agents, and its potential use in the treatment of other diseases, such as Alzheimer's disease. In addition, further studies are needed to determine the optimal concentration and dosing regimen for PADMA in various types of cells and tissues.
合成法
The synthesis of PADMA involves several steps, including the reaction of 4-methoxy-1-nitro-9-acridinone with N,N-dimethyl-1,3-propanediamine, followed by oxidation and hydrochloride salt formation. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
PADMA has been studied for its potential use in a variety of scientific research applications, including cancer research, antimicrobial activity, and DNA intercalation studies. In cancer research, PADMA has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In antimicrobial studies, PADMA has been found to exhibit activity against several types of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
176915-29-0 |
|---|---|
製品名 |
1,3-Propanediamine, N,N-dimethyl-N'-(4-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
分子式 |
C19H24Cl2N4O4 |
分子量 |
443.3 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)19-13-7-4-5-8-14(13)20-18-16(27-3)10-9-15(17(18)19)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |
InChIキー |
FONXPJGFZAKNLM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl |
正規SMILES |
CN(C)CCCN(C1=C2C(=CC=C(C2=NC3=CC=CC=C31)OC)[N+](=O)[O-])O.Cl.Cl |
その他のCAS番号 |
176915-29-0 |
同義語 |
N-(3-dimethylaminopropyl)-N-(4-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



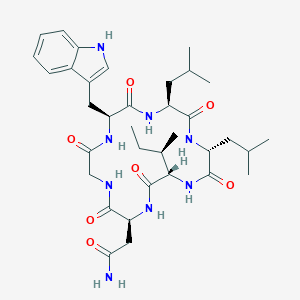
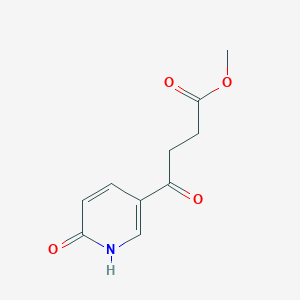
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)


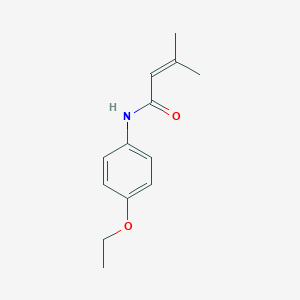



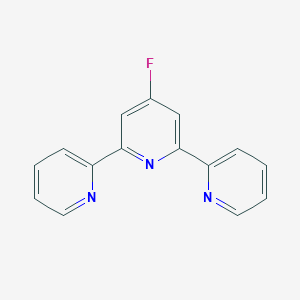
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
